molecular formula C16H18N2O4 B6587614 ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate CAS No. 1226437-39-3

ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate

Cat. No. B6587614
CAS RN: 1226437-39-3
M. Wt: 302.32 g/mol
InChI Key: RSKRSROQTMBQIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar quinoline derivatives involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines followed by hydrolysis . This one-pot protocol leads to the formation of carboxyl-substituted bisquinoline systems . The method is simple, uses readily available starting materials, and operates under mild reaction conditions .


Molecular Structure Analysis

Esters, such as ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate, have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives like this compound include the Williamson reaction and hydrolysis . The Williamson reaction is a key step in the formation of ether linkages, while hydrolysis is used to introduce carboxyl groups .

Scientific Research Applications

Ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent dye.

Mechanism of Action

Ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate works by binding to certain enzymes, which then prevents them from performing their normal functions. This inhibition of enzyme activity is what allows this compound to be used in a variety of research applications.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the activity of enzymes, such as phosphodiesterase, tyrosine kinase, and protease. It has also been shown to have an effect on the expression of certain genes, as well as on the expression of certain proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate in laboratory experiments is that it can be used to inhibit the activity of certain enzymes in a very specific manner. This makes it an ideal reagent for studying the effects of certain enzymes on various biochemical processes. However, one of the limitations of using this compound in laboratory experiments is that it is not very stable, and thus it can be difficult to store over long periods of time.

Future Directions

There are a number of potential future directions for the use of ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate. One potential use is in the development of new drugs or therapies that target specific enzymes. Another potential use is in the development of new fluorescent dyes for use in medical imaging or other diagnostic applications. Additionally, this compound could be used in the development of new diagnostic tests for the detection of certain diseases. Finally, this compound could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

Ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate is synthesized through a four-step reaction process. The first step involves the reaction of 2-methoxyquinoline with propanoic acid to form a 2-methoxyquinoline-8-yl propanoate ester. The second step is the reaction of the ester with ethyl chloroformate, which results in the formation of an ethyl 3-[(2-methoxyquinoline-8-yl)carbamoyl]propanoate. The third step involves the reaction of the ethyl 3-[(2-methoxyquinoline-8-yl)carbamoyl]propanoate with sodium hydroxide to form a sodium salt of ethyl 3-[(2-methoxyquinoline-8-yl)carbamoyl]propanoate. The final step is the reaction of the sodium salt of ethyl 3-[(2-methoxyquinoline-8-yl)carbamoyl]propanoate with acetic acid, which results in the formation of this compound.

properties

IUPAC Name

ethyl 4-[(2-methoxyquinolin-8-yl)amino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-3-22-15(20)10-8-13(19)17-12-6-4-5-11-7-9-14(21-2)18-16(11)12/h4-7,9H,3,8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKRSROQTMBQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=CC2=C1N=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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